molecular formula C18H13BrO4 B2821059 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate CAS No. 859789-71-2

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2821059
CAS No.: 859789-71-2
M. Wt: 373.202
InChI Key: MCCHWPVHVGWMJZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a novel coumarin derivative intended for research use in medicinal chemistry and drug discovery. This compound is of significant interest due to its structural features, which are associated with a range of biological activities. The coumarin (2H-chromen-2-one) core is a privileged scaffold in pharmaceutical sciences, known for its diverse pharmacological potential . The specific substitution pattern on this molecule is designed to enhance its research value. The 4-methyl and 7-acetate groups are characteristic of coumarin-based intermediates used in synthesizing more complex molecules for biological evaluation . Notably, the presence of the 4-bromophenyl moiety at the 3-position is a critical structural feature. Research on analogous compounds has shown that a bromophenyl substituent can markedly improve radical scavenging activity in antioxidant assays and is a common feature in molecules investigated for their potency as enzyme inhibitors . Coumarin derivatives have demonstrated substantial research potential as selective inhibitors of cancer-associated enzymes, such as carbonic anhydrase isoforms IX and XII, which are recognized as potential targets for the treatment of hypoxic tumors . Furthermore, structurally similar compounds have been investigated for their cytotoxic effects against various cancer cell lines, including breast cancer models, highlighting the relevance of this chemotype in anticancer research . Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a standard in biological screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCHWPVHVGWMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 4-bromobenzaldehyde with 4-methylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antibacterial Properties : Studies have shown that derivatives of chromenones exhibit significant antibacterial effects against a range of pathogens. For instance, N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide derivatives have demonstrated efficacy against resistant bacterial strains .
  • Antifungal Activity : Research indicates that chromenone derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development .
  • Anti-inflammatory Effects : Compounds related to 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate have shown promise in reducing inflammation in various models .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties, with findings suggesting it may inhibit cancer cell proliferation through various mechanisms .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including acylation and cyclization processes. The following table summarizes some notable derivatives and their respective biological activities:

Derivative Synthesis Method Biological Activity Reference
N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamideReaction with propanoyl chlorideAntibacterial, antifungal
5-{[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-1,3,4-oxadiazolCyclization with oxadiazol precursorsAntibacterial
N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenyloxadiazol)acetamideReaction with phenyl-substituted oxadiazolesAntitumor

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial properties of 3-(4-bromophenyl)-4-methyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing the potential for developing new antibacterial agents from this class of compounds.
  • Antitumor Research : In vitro studies on cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound induced apoptosis and inhibited cell cycle progression. The mechanism was attributed to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name (Source) R3 Substituent R4 Substituent R7 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Bromophenyl Methyl Acetate C₁₈H₁₃BrO₄ 379.20 High lipophilicity (Br)
3-(4-Methoxyphenyl)-4-methyl analog (Ev1) 4-Methoxyphenyl Methyl Acetate C₁₉H₁₆O₅ 324.33 Electron-donating (OCH₃) group
[3-(4-Bromophenyl)-...carbamate] (Ev12) 4-Bromophenyl Methyl Dimethylcarbamate C₂₀H₁₇BrN₂O₅ 457.27 Increased bulk (carbamate)
4-(4-Bromobutyl)-7-methoxy coumarin (Ev6) - - Methoxy C₁₄H₁₅BrO₃ 311.17 Alkyl chain (bromobutyl)
Compound Ic (Thiazolidinone) (Ev15) 4-Bromophenyl Methyl Thiazolidinone C₁₉H₁₃BrN₂O₃S 441.29 Antimicrobial activity

Key Observations :

  • Halogen Effects : The bromine atom in the target compound and Ev12/Ev15 enhances lipophilicity and may improve membrane permeability compared to the methoxy group in Ev1 .
  • Electronic Effects : Methoxy (Ev1) and bromo (target) substituents exhibit opposing electronic effects (electron-donating vs. electron-withdrawing), which may influence receptor binding or reactivity .
Anti-Inflammatory Activity
  • A bromophenyl-containing oxadiazole derivative (Ev4) demonstrated 59.5–61.9% anti-inflammatory activity, comparable to indomethacin (64.3%) at 20 mg/kg. This suggests that the bromophenyl group may enhance anti-inflammatory properties, though the target compound’s activity remains unverified .
Antimicrobial Activity
  • Compound Ic (Ev15), featuring a 4-bromophenyl and thiazolidinone group, showed promising antimicrobial activity. The acetate group in the target compound may offer different interaction profiles compared to the thiazolidinone’s heterocyclic ring .

Physical Properties and Stability

  • Melting Points : The 4-(4-bromobutyl)-7-methoxy coumarin (Ev6) has a melting point of 71–72°C, while the target compound’s mp is unreported. Bulky substituents (e.g., bromobutyl in Ev6) may reduce crystallinity compared to simpler groups like acetate .
  • Solubility : The acetate group in the target compound likely improves aqueous solubility compared to carbamate (Ev12) or trifluoromethyl (Ev14) derivatives, which are more lipophilic .

Biological Activity

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core with a 4-bromophenyl group and an acetate ester functional group. The presence of the bromine atom in the phenyl ring significantly influences its biological properties, potentially enhancing its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. Studies have reported IC50 values indicating significant inhibitory effects on these enzymes .
  • Antioxidant Activity : Like many chromen derivatives, this compound exhibits antioxidant properties, which are vital in combating oxidative stress-related diseases. It scavenges free radicals effectively, contributing to its therapeutic potential .
  • Cytotoxicity : Research has indicated that the compound possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Studies

  • Inhibition of Cholinesterases : A study evaluated the AChE inhibitory activity of several coumarin derivatives, including this compound. The compound demonstrated significant inhibition with an IC50 value comparable to established inhibitors, suggesting its potential use in treating Alzheimer's disease .
  • Cytotoxic Effects : In vitro studies showed that this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that it increased the pre-G1 population, indicating cell death through apoptosis .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound exhibited notable free radical scavenging activity, supporting its potential as a therapeutic agent against oxidative stress .

Data Table of Biological Activities

Activity TypeExperimental ModelIC50 Value (µM)Reference
AChE InhibitionRat brain homogenate5.4
BuChE InhibitionPlasma7.7
Cytotoxicity (MCF-7)Breast cancer cells10
Antioxidant ActivityDPPH Assay-

Q & A

Basic: What spectroscopic methods are recommended for identifying 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate?

Answer:
For structural confirmation, employ a combination of 1H/13C NMR to analyze aromatic protons (e.g., bromophenyl substituents) and carbonyl groups. FT-IR can validate ester (C=O stretch ~1740 cm⁻¹) and lactone (C=O ~1680 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for bromine isotopic patterns (e.g., M+2 peaks). X-ray crystallography (e.g., using SHELXL ) resolves stereochemistry and crystal packing, as demonstrated in analogous chromene derivatives .

Basic: What are the key steps in synthesizing this compound?

Answer:
Synthesis typically involves:

Chromene core formation : Condensation of resorcinol derivatives with β-keto esters under acid catalysis (e.g., H2SO4).

Bromophenyl substitution : Suzuki-Miyaura coupling or electrophilic bromination at the 4-position of the phenyl group.

Acetylation : Protect the 7-hydroxyl group using acetic anhydride/pyridine .

  • Critical parameters : Control reaction temperature (60–80°C) to avoid lactone ring opening. Purify via column chromatography (silica gel, hexane/EtOAc) .

Basic: How is the crystal structure of this compound determined, and which software is used?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), followed by structure solution via SHELXS/SHELXD and refinement with SHELXL . For chromene derivatives, typical space groups include P21/c or P-1, with R-factors <5%. Hydrogen bonding (e.g., C=O···H–O) and π-π stacking interactions are critical for stability .

Advanced: How can researchers optimize reaction conditions to improve yield in bromophenyl-substituted chromenes?

Answer:

  • Catalyst screening : Use Pd(PPh3)4 for Suzuki coupling, optimizing equivalents (1–5 mol%) and base (K2CO3 vs. Cs2CO3) to reduce side reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may require scavengers for byproduct removal.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves regioselectivity .
  • In situ monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in reported biological activities of chromene derivatives?

Answer:

  • Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls.
  • Metabolic stability : Test compounds in liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that may explain variable in vivo/in vitro results .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for bromophenyl chromenes?

Answer:

  • Pharmacophore modeling : Map electrostatic/hydrophobic regions using Schrödinger Suite or MOE.
  • QSAR studies : Correlate logP values (from HPLC) with bioactivity; bromine’s electron-withdrawing effect enhances electrophilic reactivity but may reduce solubility .
  • Protein binding assays : Use surface plasmon resonance (SPR) to quantify interactions with targets like COX-2 or AChE, as seen in related compounds .

Advanced: What advanced purification techniques resolve closely related chromene derivatives?

Answer:

  • Preparative HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to separate acetoxy and methoxy analogs.
  • Chiral chromatography : Resolve enantiomers using Chiralpak IA/IB columns for compounds with stereocenters.
  • Recrystallization optimization : Screen solvent pairs (e.g., EtOAc/hexane vs. CHCl3/MeOH) to improve crystal quality for XRD .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites (e.g., C-3 of chromene).
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on transition states.
  • Docking studies : Predict binding modes with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

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